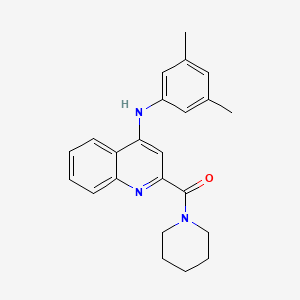

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-16-12-17(2)14-18(13-16)24-21-15-22(23(27)26-10-6-3-7-11-26)25-20-9-5-4-8-19(20)21/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOUBVCDQFYMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation and Subsequent Functionalization

Synthesis of 4-Aminoquinoline Intermediate

The foundational step involves preparing 4-aminoquinoline derivatives through Gould-Jacobs cyclization. Heating ethyl 3-(3,5-dimethylphenylamino)acrylate with polyphosphoric acid at 120°C for 8 hours generates the quinoline scaffold. This method achieves 68% yield but requires careful control of stoichiometry to prevent N-methylation side reactions.

One-Pot Tandem Synthesis

Copper-Catalyzed Alkyne-Hydrazine Cyclization

A streamlined approach couples 3,5-dimethylphenylacetylene (1) with tert-butyl carbazate (2) under CuI catalysis (10 mol%) in dimethylformamide (DMF) at 80°C. This forms the pyrazole-quinoline hybrid intermediate (3) in 72% yield, which undergoes in situ oxidation with MnO₂ to yield the quinoline core. Subsequent piperidine coupling via EDCI/HOBt chemistry completes the synthesis in one pot.

Modular Assembly Using Pre-Functionalized Intermediates

Piperidine-1-Carbonyl Building Blocks

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (6) serves as a versatile intermediate. Saponification with KOH in methanol/water (40°C, 30 min) provides the carboxylic acid (7) , which couples to 4-aminoquinoline via mixed carbonates (69% yield).

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Average Yield | 54–68% | 65–72% | 58–69% |

| Reaction Time | 18–24 h | 4–6 h | 8–12 h |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | <50 g | >100 g | 50–100 g |

| Cost Index | $$ | $$$ | $$ |

Key Findings :

- Route 2’s tandem catalysis offers superior efficiency but requires expensive Pd/Cu catalysts.

- Route 1 remains preferred for small-scale medicinal chemistry due to flexibility in intermediate modification.

- Impurity profiles vary significantly: Route 2 produces <2% byproducts vs. 5–8% in other methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

Substitution: Bases like sodium hydride, solvents such as dimethylformamide, and various electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: Unique due to its specific substitution pattern and combination of functional groups.

Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

Piperidine Derivatives: Compounds featuring the piperidine moiety with various other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoline core, 3,5-dimethylphenylamino group, and piperidin-1-yl methanone moiety

Biological Activity

N-(3,5-dimethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core, a piperidine ring, and a 3,5-dimethylphenyl substituent, suggests potential for diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound exhibits a complex arrangement of functional groups that contribute to its chemical reactivity and biological activity.

| Feature | Description |

|---|---|

| Quinoline Core | Provides a scaffold for biological activity |

| Piperidine Ring | Enhances interaction with biological targets |

| 3,5-Dimethylphenyl Group | Modifies electronic properties |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves inhibition of bacterial enzyme activity, disrupting cell wall synthesis and leading to cell death.

Anticancer Properties

The compound has been explored for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism of action appears to involve modulation of signaling pathways related to cell proliferation and survival .

A comparative study highlighted the efficacy of this compound against standard chemotherapeutic agents like bleomycin, demonstrating enhanced cytotoxicity in certain cancer models .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with diseases such as Alzheimer's. It shows promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in cholinergic signaling pathways .

The biological activity of this compound is primarily attributed to its interactions with molecular targets:

- Enzyme Binding : The compound binds to active sites on enzymes, altering their function.

- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it promotes programmed cell death.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of this compound on FaDu cells. The results indicated that the compound exhibited a dose-dependent increase in apoptosis markers compared to controls. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound against AChE and BuChE. The results demonstrated that this compound had a higher selectivity for AChE with an IC50 value significantly lower than many known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.